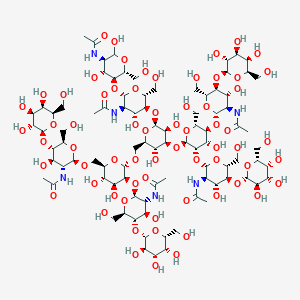

NA4 N-Glycan

Description

Properties

Molecular Formula |

C90H150N6O66 |

|---|---|

Molecular Weight |

2372.2 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxymethyl]-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C90H150N6O66/c1-20(108)91-39-51(120)68(30(11-101)140-78(39)137)153-80-41(93-22(3)110)54(123)73(35(16-106)146-80)159-88-67(136)75(160-90-77(162-83-44(96-25(6)113)56(125)72(34(15-105)149-83)158-87-65(134)60(129)48(117)29(10-100)144-87)66(135)74(36(17-107)150-90)154-81-42(94-23(4)111)53(122)70(32(13-103)147-81)156-85-63(132)58(127)46(115)27(8-98)142-85)50(119)38(151-88)19-139-89-76(161-82-43(95-24(5)112)55(124)71(33(14-104)148-82)157-86-64(133)59(128)47(116)28(9-99)143-86)61(130)49(118)37(152-89)18-138-79-40(92-21(2)109)52(121)69(31(12-102)145-79)155-84-62(131)57(126)45(114)26(7-97)141-84/h26-90,97-107,114-137H,7-19H2,1-6H3,(H,91,108)(H,92,109)(H,93,110)(H,94,111)(H,95,112)(H,96,113)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78?,79-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-/m1/s1 |

InChI Key |

NMOVOKGRXPIVPX-NEKOLARASA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)NC(=O)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)NC(=O)C)O)O)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)NC(=O)C)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Glycans

Initial N-Glycan Assembly in the Endoplasmic Reticulum (ER)

The initial steps of N-glycosylation are remarkably conserved across eukaryotes and occur on the membrane of the endoplasmic reticulum. This phase is characterized by the assembly of a large precursor oligosaccharide on a lipid carrier, which is subsequently transferred to specific asparagine residues of newly synthesized proteins.

The foundation for N-glycan synthesis is the lipid carrier molecule, dolichol phosphate (B84403), which is embedded in the ER membrane. The precursor oligosaccharide, with the final structure Glc₃Man₉GlcNAc₂, is assembled in a stepwise manner on this carrier. The process begins on the cytoplasmic face of the ER membrane, where two N-acetylglucosamine (GlcNAc) and five mannose (Man) residues are sequentially added to dolichol phosphate from nucleotide sugar donors (UDP-GlcNAc and GDP-Man).

This intermediate, Man₅GlcNAc₂-PP-Dolichol, is then flipped across the ER membrane into the lumen by a flippase. Within the ER lumen, the synthesis is completed by the addition of four more mannose residues and three terminal glucose (Glc) residues. For these latter steps, the sugar donors are themselves dolichol-linked monosaccharides (Dolichol-P-Mannose and Dolichol-P-Glucose), which are synthesized on the cytoplasmic face and flipped into the lumen .

Table 1: Stepwise Assembly of the N-Glycan Precursor on Dolichol Phosphate This interactive table summarizes the sequential addition of monosaccharides during the assembly of the Glc₃Man₉GlcNAc₂-PP-Dolichol precursor.

| Step | Location | Monosaccharide Added | Sugar Donor | Resulting Structure |

|---|---|---|---|---|

| 1 | Cytoplasm | N-acetylglucosamine (GlcNAc) | UDP-GlcNAc | GlcNAc-PP-Dolichol |

| 2 | Cytoplasm | N-acetylglucosamine (GlcNAc) | UDP-GlcNAc | GlcNAc₂-PP-Dolichol |

| 3 | Cytoplasm | Mannose (x5) | GDP-Man | Man₅GlcNAc₂-PP-Dolichol |

| 4 | --- Flipping into ER Lumen --- | |||

| 5 | ER Lumen | Mannose (x4) | Dolichol-P-Mannose | Man₉GlcNAc₂-PP-Dolichol |

| 6 | ER Lumen | Glucose (x3) | Dolichol-P-Glucose | Glc₃Man₉GlcNAc₂-PP-Dolichol |

Once the full Glc₃Man₉GlcNAc₂ precursor is assembled, it is transferred as a single unit, or en bloc, from the dolichol pyrophosphate carrier to a nascent polypeptide chain. This critical reaction is catalyzed by the oligosaccharyltransferase (OST) complex, an enzyme integrated into the ER membrane, often in close proximity to the protein translocation channel (translocon).

The OST complex specifically recognizes and transfers the glycan to an asparagine (Asn) residue that is part of the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline . This co-translational transfer ensures that glycosylation occurs as the protein is being synthesized and folded within the ER lumen.

Immediately following its transfer to the protein, the N-glycan undergoes a trimming process catalyzed by ER-resident glycosidases. This processing is a crucial component of the ER's quality control system for protein folding.

Glucosidase I: This enzyme removes the outermost, α1,2-linked terminal glucose residue.

Glucosidase II: This enzyme sequentially removes the remaining two α1,3-linked glucose residues.

The removal of these glucose residues is tightly linked to the calnexin (B1179193)/calreticulin (B1178941) cycle, a chaperone system that assists in the proper folding of glycoproteins. After the glucose residues are removed, a specific mannose residue may also be cleaved by ER α-mannosidase I. This trimming prepares the glycoprotein (B1211001) for export from the ER to the Golgi apparatus for further maturation .

Maturation and Diversification in the Golgi Apparatus

Glycoproteins that are correctly folded exit the ER and are transported to the Golgi apparatus. The Golgi is the primary site for N-glycan diversification, where the high-mannose structure (e.g., Man₈GlcNAc₂) inherited from the ER is extensively modified to generate complex and hybrid N-glycans. This maturation is achieved through the coordinated and sequential action of a large family of glycosidases and glycosyltransferases located in the different Golgi cisternae (cis-, medial-, and trans-Golgi).

The generation of complex N-glycans is dependent on the addition of new sugar residues by glycosyltransferases. These enzymes are highly specific for the sugar donor (typically a nucleotide sugar), the acceptor substrate, and the type of linkage they create. The creation of branched structures, known as antennae, is a hallmark of complex N-glycan synthesis and is fundamental to producing structures like NA4.

The initiation and extension of N-glycan antennae are catalyzed by a specific set of N-acetylglucosaminyltransferases (GnTs). The sequential action of these enzymes dictates the final branching pattern of the glycan.

N-acetylglucosaminyltransferase I (GnT-I): Acting in the cis-Golgi, GnT-I catalyzes the addition of a β1,2-linked GlcNAc residue to the α1,3-linked mannose of the Man₅GlcNAc₂ core. This step is considered the gateway to complex N-glycan formation; without it, glycans remain in a high-mannose or hybrid state .

N-acetylglucosaminyltransferase II (GnT-II): Acting in the medial-Golgi, GnT-II adds a second β1,2-linked GlcNAc residue to the α1,6-linked mannose of the core, creating a bi-antennary structure. This is a prerequisite for the action of subsequent branching enzymes .

N-acetylglucosaminyltransferase IV (GnT-IV): This enzyme adds a β1,4-linked GlcNAc to the α1,3-linked mannose core, creating a third branch and forming a tri-antennary structure.

N-acetylglucosaminyltransferase V (GnT-V): GnT-V adds a β1,6-linked GlcNAc to the α1,6-linked mannose core, creating the fourth branch. The action of GnT-V is the key step in generating the tetra-antennary scaffold .

The formation of this tetra-antennary structure by the combined action of GnT-I, -II, -IV, and -V is the essential precursor framework. Subsequent elongation of these antennae with galactose and terminal capping with sialic acid by other glycosyltransferases (e.g., galactosyltransferases and sialyltransferases) in the trans-Golgi and trans-Golgi Network leads to the final NA4 (a tetra-antennary, tetra-sialylated) structure .

Table 2: Key N-Acetylglucosaminyltransferases in N-Glycan Branching This interactive table outlines the function and importance of GnT enzymes in creating the branched structures of complex N-glycans.

| Enzyme | Golgi Location | Function | Resulting Structure |

|---|---|---|---|

| GnT-I | cis-Golgi | Adds first GlcNAc; initiates complex glycan synthesis. | Mono-antennary intermediate |

| GnT-II | medial-Golgi | Adds second GlcNAc to form the core bi-antennary structure. | Bi-antennary |

| GnT-IV | medial-Golgi | Adds third GlcNAc to create a branch. | Tri-antennary |

| GnT-V | medial-Golgi | Adds fourth GlcNAc to create the final branch. | Tetra-antennary (scaffold for NA4) |

Roles of Glycosyltransferases in Branching and Linkage Formation

Galactosyltransferases (e.g., Galactosyltransferase 4)

Galactosyltransferases are key enzymes in the elongation of N-glycan antennae. They catalyze the transfer of galactose from a UDP-galactose donor to terminal N-acetylglucosamine (GlcNAc) residues. uniprot.org Specifically, β1,4-galactosyltransferase (B4GALT) creates a β1-4 linkage between galactose and GlcNAc, forming the N-acetyllactosamine (LacNAc) unit, a common feature of complex N-glycans. uniprot.orgpnas.org

Research has shown that galactosyltransferase 4 (GalT4) can act as a significant control point in determining the branching, or antennarity, of N-glycans. nih.govresearchgate.net By competing with other enzymes like N-acetylglucosaminyltransferases (GnTs), GalT4 can influence the metabolic flux through the glycosylation pathway, thereby regulating the final structure of the N-glycan. nih.gov A reduction in GalT4 activity has been observed to lead to a significant increase in tri- and tetra-antennary N-glycan structures. nih.gov

Sialyltransferases

Sialyltransferases are responsible for the final step in the synthesis of many N-glycans, which is the addition of sialic acid to the terminal galactose or N-acetylgalactosamine residues. nih.govgutnliver.org These enzymes utilize a CMP-sialic acid donor and are highly specific for the linkage they create, most commonly α2,3 or α2,6 linkages on N-glycans. frontiersin.orgmolbiolcell.org There are twenty known sialyltransferases in mammals, each with distinct substrate and linkage specificities. nih.govgutnliver.org The sialylation of N-glycans is a critical modification that can block further elongation of the glycan chain and plays a role in various biological processes. oulu.fi

The synthesis of sialylated N-glycans occurs within the Golgi apparatus. nih.gov The process is dependent on the transport of both the glycoprotein and the necessary sugar-nucleotide donor, CMP-sialic acid, into the Golgi lumen. gutnliver.org

Fucosyltransferases

Fucosyltransferases catalyze the addition of fucose residues to N-glycans. oulu.fi This can occur at the core of the N-glycan, where fucose is added to the innermost GlcNAc residue linked to asparagine, or on the antennae of the glycan. oulu.finih.gov Core fucosylation is a common modification of hybrid and complex N-glycans. nih.gov The action of fucosyltransferases adds another layer of complexity to the final N-glycan structure. acs.orgacs.orgnih.gov

Golgi Mannosidases in N-Glycan Trimming

Before the addition of outer sugar residues by glycosyltransferases, the initial high-mannose N-glycan precursor undergoes a trimming process. This is carried out by a series of mannosidases located in the endoplasmic reticulum and the Golgi apparatus. oup.comuzh.ch

In the Golgi, α-mannosidase I enzymes are responsible for cleaving α1,2-linked mannose residues from the high-mannose structure. uzh.chresearchgate.net This trimming is a prerequisite for the action of N-acetylglucosaminyltransferase I (GnT-I), which initiates the formation of complex and hybrid N-glycans. nih.govuzh.ch Following the action of GnT-I, Golgi α-mannosidase II removes additional α1,3- and α1,6-linked mannose residues, creating the substrate for further branching and elongation. oulu.finih.govuzh.ch The sequential and specific action of these mannosidases is crucial for generating the correct glycan intermediates for subsequent modifications. oup.comoup.com

Regulatory Mechanisms of N-Glycan Biosynthesis and Glycoform Heterogeneity

The biosynthesis of N-glycans is a highly regulated process that results in a wide variety of glycan structures, a phenomenon known as glycoform heterogeneity. nih.gov This diversity arises from several regulatory mechanisms.

Influence of Metabolic Flux and Sugar-Nucleotide Levels

The availability of sugar-nucleotide donors, such as UDP-GlcNAc, UDP-galactose, and CMP-sialic acid, is a critical factor in N-glycan biosynthesis. oncotarget.comcreative-proteomics.com The metabolic state of the cell can influence the levels of these precursors, thereby affecting the final glycan structures. researchgate.netoup.comresearchgate.net For instance, the flux through the hexosamine biosynthetic pathway, which produces UDP-GlcNAc, can impact the degree of N-glycan branching. oncotarget.com Similarly, the metabolic flux through the sialic acid pathway can selectively modulate the sialylation of specific glycoproteins. nih.gov

Enzyme Localization and Substrate Competition

The spatial organization of glycosyltransferases and glycosidases within the Golgi apparatus plays a crucial role in regulating N-glycan synthesis. nih.govbiorxiv.orgembopress.org These enzymes are often localized in specific cisternae of the Golgi, creating an assembly line for glycan processing. plos.org This compartmentalization can influence which enzymes a developing glycan encounters and in what order. nih.govembopress.org

Competition between different glycosyltransferases for the same substrate is another key regulatory mechanism. nih.govplos.org For example, the activity of galactosyltransferases can compete with that of N-acetylglucosaminyltransferases, influencing the final antennarity of the N-glycan. nih.gov The presence of certain modifications, like a bisecting GlcNAc added by GnT-III, can inhibit the action of other enzymes, further directing the biosynthetic pathway. mdpi.com This intricate interplay of enzyme localization and substrate competition contributes significantly to the vast diversity of N-glycan structures. mdpi.com

Data Tables

Table 1: Key Enzymes in NA4 N-Glycan Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function |

| Galactosyltransferases | Galactosyltransferase 4 (GalT4) | Transfers galactose to terminal GlcNAc residues, forming LacNAc units. uniprot.orgnih.govresearchgate.net |

| Sialyltransferases | ST3Gal-III, ST3Gal-IV, ST6Gal-I | Adds sialic acid to the terminal ends of glycan chains. nih.govmolbiolcell.org |

| Fucosyltransferases | Fucosyltransferase 8 (FUT8) | Adds fucose to the core or antennae of N-glycans. nih.govresearchgate.net |

| Golgi Mannosidases | Golgi α-mannosidase I & II | Trims mannose residues from the high-mannose precursor. oulu.fiuzh.chresearchgate.net |

Table 2: Regulatory Factors in N-Glycan Biosynthesis

| Regulatory Mechanism | Description |

| Metabolic Flux | The rate of flow through metabolic pathways influences the availability of sugar-nucleotide donors. researchgate.netnih.gov |

| Sugar-Nucleotide Levels | The concentration of precursors like UDP-GlcNAc and CMP-sialic acid directly impacts glycan synthesis. oncotarget.comcreative-proteomics.com |

| Enzyme Localization | The specific positioning of glycosylation enzymes within the Golgi cisternae directs the processing pathway. nih.govbiorxiv.orgembopress.org |

| Substrate Competition | Multiple enzymes may compete for the same glycan substrate, influencing the final structure. nih.govnih.govplos.org |

Biological Roles and Molecular Recognition of N Glycans

Intracellular Functions of N-Glycans

Inside the cell, particularly within the endoplasmic reticulum (ER) and Golgi apparatus, N-glycans act as critical modulators of protein fate. nih.govresearchgate.net They are not merely passive decorations but active participants in protein folding, quality control, and transport. rsc.orgresearchgate.net

The endoplasmic reticulum hosts a sophisticated quality control system to ensure that only correctly folded proteins are trafficked to their final destinations. rupress.orgfrontiersin.org N-glycans are central to this process, acting as tags that guide glycoproteins through folding and inspection cycles. researchgate.netresearchgate.net

The process begins with the co-translational transfer of a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains at specific asparagine residues (Asn-X-Ser/Thr sequons). rupress.orguzh.ch Immediately following transfer, glucosidases I and II sequentially remove the two outermost glucose residues. rupress.org The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is a key signal that allows the glycoprotein (B1211001) to be recognized by the ER lectin chaperones, calnexin (B1179193) (membrane-bound) and calreticulin (B1178941) (soluble). uzh.chpnas.orguzh.ch These chaperones, in complex with the thiol oxidoreductase ERp57, retain the glycoprotein in the ER, preventing aggregation and facilitating the formation of correct disulfide bonds. uzh.chuzh.ch

Once glucosidase II removes the final glucose residue, the glycoprotein is released from the chaperone complex. uzh.ch If it has achieved its native conformation, it can exit the ER. However, if it remains unfolded or misfolded, it is recognized by a crucial sensor enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT). uzh.chelifesciences.org UGGT adds a glucose residue back to the N-glycan, allowing the glycoprotein to re-enter the calnexin/calreticulin cycle for another attempt at folding. uzh.chuzh.ch

Chronically misfolded proteins must be eliminated to prevent cellular stress. This is also signaled by the N-glycan. ER mannosidases slowly trim mannose residues from the N-glycan of persistently misfolded proteins. researchgate.netjst.go.jp The resulting trimmed structure is recognized by specific lectins, such as OS-9 and XTP3-B, which target the protein for ER-associated degradation (ERAD), a process that involves retro-translocation to the cytosol and degradation by the proteasome. researchgate.netjst.go.jp

| Component | Function in ER Quality Control |

| Glc₃Man₉GlcNAc₂ | Precursor oligosaccharide transferred to nascent proteins. |

| Glucosidase I & II | Trim glucose residues from the N-glycan precursor. uzh.ch |

| Calnexin/Calreticulin | Lectin chaperones that bind to monoglucosylated glycans to assist in protein folding. uzh.chpnas.org |

| ERp57 | A thiol oxidoreductase that associates with calnexin/calreticulin to promote correct disulfide bond formation. uzh.ch |

| UGGT | A folding sensor that re-glucosylates misfolded proteins, targeting them for another round of chaperone binding. uzh.chelifesciences.org |

| ER Mannosidases | Trim mannose residues from terminally misfolded proteins, creating a signal for degradation. researchgate.net |

| OS-9 / XTP3-B | Lectins that recognize trimmed mannose structures and target misfolded proteins for ERAD. researchgate.net |

Beyond their role in folding, N-glycans make significant contributions to the intrinsic stability and regulated transport of glycoproteins. rsc.orgnih.gov The presence of these bulky, hydrophilic structures can shield the protein surface from proteases, mask aggregation-prone hydrophobic patches, and help maintain proper conformation. oup.com

Research has demonstrated that the removal of N-glycans can destabilize proteins. For instance, a glycosylation mutant of the GLUT4 glucose transporter showed reduced protein stability. nih.gov Similarly, studies on the bile salt export pump (Bsep) revealed that at least two N-glycans are necessary to maintain its stability and prevent its rapid degradation via the proteasome. physiology.org

N-glycans are also vital for the efficient movement of proteins out of the ER and along the secretory pathway. rsc.orgnih.gov The successful folding and subsequent trimming of mannose residues on the N-glycan serve as an exit signal from the ER. uzh.ch Correctly folded glycoproteins are recognized by mannose-binding lectins in the ER-Golgi intermediate compartment (ERGIC), such as ERGIC-53 (also known as LMAN1), which facilitates their packaging into transport vesicles destined for the Golgi. uzh.chuzh.ch The clinical importance of this is highlighted by a bleeding disorder caused by a deficiency in ERGIC-53, leading to the defective secretion of the N-linked glycoproteins, coagulation factors V and VIII. uzh.chuzh.ch Furthermore, N-glycans can be modified in the Golgi to carry specific targeting signals, such as the mannose-6-phosphate (B13060355) residue that directs lysosomal enzymes to their correct destination. rsc.orguzh.ch

| Protein Example | Role of N-Glycosylation | Reference |

| GLUT4 | Essential for protein stability and insulin-mediated intracellular trafficking to the cell surface. | nih.gov |

| Bile Salt Export Pump (Bsep) | At least two N-glycans are required for protein stability and function at the apical membrane. | physiology.org |

| Coagulation Factors V & VIII | N-glycosylation is necessary for their efficient secretion, mediated by the trafficking lectin ERGIC-53. | uzh.chuzh.ch |

| GABA Transporter (GAT1) | N-glycosylation is critical for protein stability, trafficking to the plasma membrane, and uptake activity. | researchgate.net |

Cell-Surface and Extracellular Interactions Mediated by N-Glycans

Once a glycoprotein reaches the cell surface, its N-glycans are exposed to the extracellular environment where they play pivotal roles in mediating how a cell interacts with its surroundings. rsc.orgoup.com These functions include cell-to-cell communication, adhesion, receptor activation, and interactions with pathogens. nih.govfrontiersin.org

The dense forest of glycans on the cell surface, known as the glycocalyx, is a critical interface for cell-cell recognition and adhesion. nih.govfrontiersin.org N-glycans on cell adhesion molecules like cadherins and integrins can directly modulate their function. nih.govtandfonline.com The specific structure of the N-glycan is crucial. For example, the modification of N-glycans with a bisecting N-acetylglucosamine (GlcNAc) by the enzyme GnT-III tends to strengthen E-cadherin-mediated cell-cell adhesion and suppress cell migration. nih.govtandfonline.com In contrast, an increase in β1,6GlcNAc branching, catalyzed by the enzyme GnT-V, is associated with a loss of cell-cell adhesion and an increase in integrin-mediated cell migration, a hallmark of cancer metastasis. nih.govfrontiersin.org The N-glycans on extracellular matrix proteins, such as fibronectin, are also vital for mediating cell attachment and migration. oncotarget.com

The vast majority of cell surface receptors are glycoproteins, and their N-glycans are increasingly recognized as key regulators of signal transduction. nih.govmdpi.com Glycans can influence virtually every step of receptor activation, including ligand binding, conformational changes, and the dimerization or clustering of receptors required to initiate downstream signaling cascades. mdpi.comportlandpress.com

For instance, the N-glycans on members of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR), are known to modulate receptor function. mdpi.comportlandpress.com Similarly, the activation of the vascular endothelial growth factor receptor 2 (VEGFR2) is tuned by its N-glycans; the presence of terminal sialic acid on N-glycans at a specific site (Asn-247) can hinder ligand-mediated receptor activation. nih.gov N-glycans also mediate receptor organization on the cell surface through interactions with endogenous lectins. Galectins, a family of β-galactoside-binding proteins, can cross-link glycoproteins, thereby forming a lattice that can regulate the clustering and signaling of receptors, such as the T-cell receptor (TCR). frontiersin.org

| Receptor | Effect of N-Glycosylation | Reference |

| EGFR/ErbB Family | N-glycans regulate receptor dimerization and activation. | mdpi.comportlandpress.com |

| VEGFR2 | Sialylation of N-glycans at a specific site (Asn-247) negatively regulates ligand-dependent activation. | nih.gov |

| T-Cell Receptor (TCR) | N-glycan branching modulates galectin binding, which in turn controls TCR clustering and signaling thresholds. | frontiersin.org |

| Integrins | N-glycan structures influence cell adhesion, signaling, and migration. | nih.govfrontiersin.org |

N-glycans are at the forefront of the continuous battle between hosts and pathogens. nih.gov Many pathogens have evolved to exploit host cell surface glycans as receptors for attachment and subsequent invasion. creative-proteomics.combmbreports.org The influenza virus, for example, uses its hemagglutinin protein to bind to sialic acid residues on host cell N-glycans to initiate infection. creative-proteomics.com Similarly, the spike protein of SARS-CoV-2 interacts with host cell glycans to facilitate viral entry. creative-proteomics.com

Conversely, pathogens also use glycans for immune evasion. nih.govcreative-proteomics.com One common strategy is "glycan camouflage," where pathogens decorate their own surface proteins with host-like glycan structures, effectively disguising themselves as "self" to avoid detection by the host immune system. frontiersin.orgcreative-proteomics.com Another tactic involves covering pathogen-associated molecular patterns (PAMPs) with a thick layer of glycans to physically block their recognition by host immune receptors. nih.gov Some bacteria have taken a more aggressive approach, secreting enzymes that actively remodel host glycans. For example, Streptococcus pyogenes produces an enzyme, Endoglycosidase S, which cleaves the N-glycans from the Fc region of host immunoglobulin G (IgG), thereby crippling the adaptive immune response. bmbreports.org

Immune System Modulation and Self/Non-Self Recognition

N-glycans, including complex structures like NA4, are integral to the functioning of the immune system, playing a critical role in distinguishing between self and non-self. nih.govnsf.gov The surface of immune cells, such as T cells and B cells, along with secreted immunoglobulins, are decorated with N-glycans. frontiersin.org These sugar structures are fundamental to a wide range of immune processes, including cell-cell interactions, pathogen recognition, and the fine-tuning of inflammatory responses. frontiersin.org

The concept of "self" is immunologically maintained, in part, by the specific N-glycan structures present on host cells. nsf.gov Mammalian N-glycan branching, a process that leads to complex structures, is a key safeguard against the immune system mistakenly identifying its own cells as foreign. nih.gov When this process is disrupted, it can lead to the exposure of underlying mannose residues, which are recognized by innate immune lectin receptors as a "non-self" signal, potentially triggering a sterile inflammatory response and contributing to autoimmune diseases. nih.gov

Glycan motifs are pivotal in the determination of self versus non-self antigens. frontiersin.org While the immune system is primed to recognize specific glycan structures on microbial pathogens to initiate an innate immune response, the precise mechanisms by which glycans mediate self/non-self discrimination are still being unraveled. frontiersin.org Alterations in the N-glycosylation of immune cells and secreted proteins are often observed during chronic inflammation, influencing their effector functions and signaling pathways. frontiersin.org For instance, changes in the glycosylation of cell surface and secreted molecules can modulate self/non-self discrimination and leukocyte activity. frontiersin.org

In invertebrates like Drosophila melanogaster, N-glycans attached to extracellular matrix proteins act as a "self" signal, preventing an aberrant immune attack on the organism's own tissues. nsf.gov This highlights an evolutionarily conserved role for N-glycans in maintaining self-tolerance. nsf.gov The diversity of glycan structures on cell surfaces and extracellular matrices makes them ideal candidates for self-associated molecular patterns (SAMPs) that restrain immune activity upon recognition. nsf.gov

Regulation of Enzyme Activity and Specificity by Glycosylation

N-glycosylation is a critical post-translational modification that can significantly influence the activity and specificity of enzymes. mdpi.com The presence of N-glycans can affect an enzyme's stability, protecting it from proteolysis, and can also directly modulate its catalytic function by altering substrate recognition, binding affinity, and turnover rates. mdpi.com The structural variation of N-glycans, particularly the number of branches, is a major factor in regulating the functions of glycoproteins. nih.gov

Specific examples illustrate the direct impact of N-glycans on enzyme function. For human α1,4-galactosyltransferase, N-glycosylation is essential for its activity. researchgate.net Removal of N-glycans or mutation of the glycosylation sites leads to a significant decrease in or complete loss of enzyme activity. researchgate.net The complexity of the N-glycan structure at specific sites can also differentially affect enzyme function, with some modifications leading to increased activity while others are inhibitory. researchgate.net

Furthermore, the location of N-glycans on an enzyme can be crucial. For instance, N-glycosylation within the protease domain of certain enzymes is critical for their proper folding, assisted by chaperones in the endoplasmic reticulum, which is a prerequisite for their subsequent activity. elifesciences.orgnih.gov Theoretical models of glycan processing in the Golgi suggest that for a given set of enzymes, there is an optimal level of enzyme specificity required to produce a desired distribution of glycan structures, highlighting the intricate regulation of this process. biorxiv.org

N-Glycan-Binding Proteins (Lectins) and Their Specific Interactions

Lectins are a class of proteins that specifically recognize and bind to carbohydrate structures, including N-glycans. These interactions are fundamental to a myriad of biological processes.

Calnexin and Calreticulin in Glycoprotein Quality Control

In the endoplasmic reticulum (ER), the lectin chaperones calnexin and calreticulin play a crucial role in the quality control of newly synthesized glycoproteins. embopress.orgglycoforum.gr.jp After the initial transfer of a large, pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to a nascent polypeptide chain, it undergoes a series of trimming reactions. embopress.orgreactome.org The removal of the two outer glucose residues by glucosidases I and II results in a monoglucosylated N-glycan. elifesciences.orgnih.gov

This monoglucosylated structure is specifically recognized and bound by calnexin, a type I membrane protein, and calreticulin, its soluble homolog in the ER lumen. elifesciences.orgnih.govmdpi.com This binding serves two main purposes: it prevents the aggregation of folding intermediates and retains the glycoprotein within the ER until it has achieved its correct three-dimensional structure. embopress.orgglycoforum.gr.jp The interaction between the glycoprotein and these chaperones is terminated by the removal of the final glucose residue by glucosidase II. embopress.org If the protein is not yet properly folded, it can be re-glucosylated by the enzyme UGGT, allowing it to re-enter the calnexin/calreticulin cycle. glycoforum.gr.jp

While both calnexin and calreticulin recognize monoglucosylated N-glycans, they can exhibit different specificities for their glycoprotein substrates. elifesciences.orgnih.gov Studies have shown that for some proteases, calnexin is the primary ER chaperone that interacts with N-glycans in their protease domain, with little to no interaction observed with calreticulin. elifesciences.orgnih.gov The interaction is not solely dependent on the glycan; direct protein-protein interactions between the chaperones and the glycoprotein substrate also contribute to the binding, although the N-glycan interaction is critical for proper folding and ER exit. elifesciences.orgnih.gov

Galectins (e.g., Galectin-3, Galectin-9) in Immune Receptor Regulation

Galectins are a family of β-galactoside-binding lectins that play significant roles in regulating immune responses through their interaction with N-glycans on immune cell receptors. nih.govfrontiersin.org These interactions can modulate T-cell and B-cell activity, differentiation, and apoptosis. frontiersin.orgfrontiersin.org

Galectin-3 has a broad specificity and can recognize internal N-acetyllactosamine (LacNAc) units within N-glycans. glycoforum.gr.jp Its affinity for N-glycans generally increases with the number of LacNAc residues, whether they are arranged in multiple branches (like in NA4) or as linear poly-LacNAc chains. glycoforum.gr.jp Molecular dynamics simulations have shown that tetra-antennary N-glycans, such as NA4, form highly stable complexes with tetrameric galectin-3. arvojournals.org The binding free energy becomes more negative as the number of glycan branches increases from two (NA2) to four (NA4), indicating a stronger interaction with more highly branched structures. arvojournals.org This interaction can lead to the formation of galectin-glycoprotein lattices on the cell surface, which can modulate receptor signaling and function. glycoforum.gr.jp

Galectin-9 also plays a crucial role in immune regulation, particularly through its interaction with the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor, an exhaustion marker on T-cells. mdpi.commdpi.com This interaction can induce T-cell apoptosis and suppress anti-tumor immunity. mdpi.commdpi.com Galectin-9 preferentially binds to internal LacNAc residues within N- and O-glycans. nih.gov B cells express tri- and tetra-antennary complex N-glycans rich in poly-LacNAc, which serve as high-affinity ligands for galectin-9. frontiersin.org Interestingly, while both naive and memory B cells bind robustly to galectin-9, this binding is significantly reduced in germinal center B cells, suggesting a dynamic regulation of this interaction during the immune response. frontiersin.org

The table below summarizes the binding characteristics of Galectin-3 with different N-glycans based on molecular dynamics simulations. arvojournals.org

| N-Glycan | Docking Score (kcal/mol) with Tetrameric Galectin-3 | MM/GBSA Binding Free Energy (kcal/mol) with Tetrameric Galectin-3 |

| NA2 | -10.2 | -40.99 |

| NA3 | -7.2 | -79.07 |

| NA4 | -9.2 | -93.46 |

Advanced Analytical Methodologies for Na4 N Glycan Structural Elucidation

Methodologies for N-Glycan Release and Derivatization

The initial and most critical step in the analysis of NA4 is its release from the polypeptide backbone of the glycoprotein (B1211001). This can be achieved through either enzymatic or chemical methods, after which the released glycan is typically derivatized with a fluorescent tag to enhance detection sensitivity in subsequent analytical procedures.

Enzymatic release is a widely used method prized for its specificity and mild reaction conditions. Peptide N-Glycosidase F (PNGase F) is the most common and effective enzyme for this purpose. neb.com It is an amidase that catalyzes the cleavage of the amide bond between the innermost N-acetylglucosamine (GlcNAc) residue of the N-glycan and the asparagine (Asn) residue on the glycoprotein. ludger.comyeasenbio.com

This reaction releases the entire N-glycan, including complex, multi-antennary structures like NA4, with its reducing terminus intact. ludger.comneb.com The asparagine residue from which the glycan was cleaved is deamidated to aspartic acid in the process. ludger.com PNGase F is capable of releasing all types of N-linked glycans (high-mannose, hybrid, and complex), making it a robust tool for glycomic studies. neb.comyeasenbio.com However, its action can be hindered if the core GlcNAc is fucosylated at the α1-3 position, a modification more common in plant and insect glycans. neb.com For complete and unbiased release, especially from complex glycoproteins, denaturation of the protein substrate is often required prior to enzymatic digestion. ludger.com

Chemical methods provide an alternative for glycan release. Hydrazinolysis is a well-established chemical procedure capable of releasing both N- and O-linked glycans from glycoproteins. ludger.com The process involves incubating the dried glycoprotein with anhydrous hydrazine (B178648) at high temperatures (e.g., 100°C for 10 hours), which cleaves the glycosylamine linkage to the asparagine residue. jcggdb.jp

One of the main advantages of hydrazinolysis is its ability to release glycans non-selectively from a wide range of glycoproteins, a feature that can be beneficial when enzymatic methods are inefficient. jcggdb.jpludger.com In the specific case of NA4, hydrazinolysis is frequently the method of choice for its liberation from sources like human alpha-1 acid glycoprotein (hAAGP). ludger.comacs.org However, the procedure requires the use of highly toxic and hazardous reagents under strictly controlled, anhydrous conditions. acs.orgresearchgate.netludger.com There is also a risk of glycan degradation during the harsh chemical treatment. researchgate.net After release, the glycans possess a free reducing terminus, making them suitable for subsequent labeling. ludger.comludger.com

Following their release, glycans like NA4 are typically derivatized with a fluorescent label to allow for highly sensitive detection during chromatographic and electrophoretic separation. frontiersin.org This is achieved through a process called reductive amination. ludger.com The free reducing terminus of the glycan is covalently conjugated to an aromatic amine, such as 2-Aminobenzamide (2-AB) or 2-Aminobenzoic acid (2-AA). biolab.com.sgnih.gov

The reaction involves the formation of a Schiff base between the aldehyde group of the open-ring form of the glycan and the primary amine of the fluorescent tag, which is then stabilized by a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane). ludger.com This process results in a stoichiometric attachment of one label molecule per glycan, which allows for the relative quantification of different glycan structures based on fluorescence intensity. nih.govludger.com The choice of label can influence detection sensitivity and compatibility with downstream analytical platforms like mass spectrometry. frontiersin.orgnih.gov

Table 2: Common Fluorescent Labels for NA4 N-Glycan Analysis

| Label | Full Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Features |

| 2-AB | 2-Aminobenzamide | ~250 nm ludger.com | ~428 nm ludger.com | Widely used, stable label providing good fluorescence for HPLC/UPLC detection. frontiersin.orgnih.gov |

| 2-AA | 2-Aminobenzoic acid | ~360 nm researchgate.net | ~425 nm researchgate.net | Well-suited for electrophoretic separations and provides high intrinsic sensitivity. researchgate.netnih.gov |

Chromatographic and Electrophoretic Separation Techniques

Once labeled, the heterogenous mixture of glycans released from a glycoprotein is separated into individual components for identification and quantification. High-performance liquid chromatography is the cornerstone of this stage of the analysis.

Liquid chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the premier technique for separating fluorescently-labeled glycans. ludger.com The high resolving power of modern LC systems allows for the separation of complex glycan mixtures, including isomers that may differ only by the linkage of a single monosaccharide. nih.gov The separated glycans are detected by a fluorescence detector, which generates a chromatogram where each peak corresponds to a different glycan structure. The area of each peak is proportional to its relative abundance in the mixture. ludger.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most powerful and widely used LC mode for the separation of released and labeled N-glycans. ludger.commdpi.com In HILIC, the stationary phase is polar (hydrophilic), and the mobile phase is typically a high concentration of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. nih.gov

Glycans are separated based on their hydrophilicity; smaller, less polar glycans elute first, while larger, more hydrophilic glycans like the tetra-antennary NA4 are retained longer on the column. ub.edu Elution is achieved by applying a gradient of increasing aqueous buffer concentration, which progressively displaces the more strongly retained hydrophilic glycans. lcms.cz This technique provides excellent separation of glycans based on their size, charge, and isomeric structure, making it indispensable for the detailed profiling of complex N-glycan pools that include the NA4 structure. ub.eduacs.org

Liquid Chromatography (LC)

Reversed-Phase and Porous Graphitized Carbon Chromatography

Reversed-phase chromatography (RPC) and porous graphitized carbon (PGC) chromatography are powerful liquid chromatography techniques for the separation of N-glycans. nih.gov While hydrophilic interaction liquid chromatography (HILIC) is often the method of choice for glycan analysis, RPC and PGC offer alternative selectivities that can be crucial for resolving complex mixtures. nih.govcapes.gov.br

Reversed-Phase Chromatography (RPC): Traditionally used for hydrophobic molecules, RPC has been adapted for glycan analysis by derivatizing the glycans with a hydrophobic tag. nih.gov This derivatization allows for retention on hydrophobic stationary phases. nih.gov The separation mechanism in RPC is highly dependent on the hydrophobicity of the tag and the contribution of the glycan structure itself. nih.gov For instance, the position and linkage of monosaccharides, including fucoses and sialic acids, influence retention, enabling the separation of some isomers. nih.gov To improve the peak shapes and retention of more polar, sialylated glycans, ion-pairing agents can be added to the mobile phase. nih.govcapes.gov.br

Porous Graphitized Carbon (PGC) Chromatography: PGC has emerged as a desirable stationary phase for glycan separation due to its high resolving capability for isomeric and isobaric structures, often without the need for derivatization. nih.govmq.edu.au The retention mechanism on PGC is unique, involving dispersive interactions and a polar retention effect, which is highly sensitive to the three-dimensional structure of the glycan analytes. capes.gov.brmq.edu.au This makes PGC particularly effective for separating closely related glycan isomers. mq.edu.au The coupling of PGC with mass spectrometry has been successfully employed for the detailed characterization of N-glycans from complex biological samples. mq.edu.au For NA4 glycan, which is an asialo-, galactosylated, tetra-antennary complex-type N-glycan, HPLC methods are used in combination with NMR to assess its purity, which is typically greater than 90%. qa-bio.com

| Technique | Principle | Requirement for NA4 | Key Advantage |

|---|---|---|---|

| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. nih.gov | Derivatization with a hydrophobic tag. nih.gov | Broadly available and can be coupled to MS. nih.govacs.org |

| Porous Graphitized Carbon (PGC) | Separation based on polar retention and 3D structure. capes.gov.brmq.edu.au | Often used without derivatization. nih.gov | High resolving power for structural isomers. mq.edu.au |

Capillary Electrophoresis (CE) and Zero Flow Approaches

Capillary electrophoresis (CE) has proven to be a high-efficiency separation technique for charged and polar molecules, including glycans. When coupled with mass spectrometry (CE-MS), it provides a powerful platform for analyzing complex glycan mixtures with high sensitivity. nih.govubc.ca Isomeric N-glycans, which may have vastly different biological functions, can be resolved and structurally characterized using CE-MS. nih.govuniversiteitleiden.nlresearchgate.net

A significant advancement in this area is the "zero flow" CE-MS approach. acs.orgnih.gov This method utilizes a statically coated neutral capillary that minimizes the electro-osmotic flow (EOF). acs.org Consequently, separation is achieved based purely on the electrophoretic mobilities of the analytes, which enhances the resolution of glycan isomers. acs.org This technique allows for the structural characterization of isomeric N-glycans at high sensitivity, capable of detecting species in the low attomole range. acs.orgresearchgate.net For instance, studies have successfully characterized 208 N-glycans from human plasma, with 57 compositions revealing multiple isomers, demonstrating the resolving power of this approach. acs.orgnih.gov The method often involves derivatization to introduce a uniform charge, aiding in separation and detection. acs.org The potential of CE-MS to provide a comprehensive glycosylation profile without the need for labeling or desialylation has also been demonstrated, making it a complementary technique to established LC-MS methods. ubc.ca

Spectrometric and Structural Characterization Approaches

Mass Spectrometry (MS) for Glycoform Profiling and Site Mapping

Mass spectrometry (MS) is an indispensable tool for the structural characterization of carbohydrates due to its high sensitivity and ability to analyze complex mixtures. nih.govsigmaaldrich.com For glycoproteins, MS-based strategies are crucial for glycoform profiling (identifying the multitude of different glycans present) and glycosylation site mapping. nih.govjst.go.jpnih.gov The analysis can be performed at the level of released glycans, glycopeptides, or intact glycoproteins. nih.govresearchgate.net

MALDI-MS and LC-MS/MS for Structural Information

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is widely used for glycan profiling. sigmaaldrich.com It typically yields singly charged molecular ions, often as alkali metal adducts (e.g., [M+Na]⁺) for neutral glycans like NA4. nih.govsigmaaldrich.com The high mass accuracy of modern Time-of-Flight (TOF) analyzers allows for the assignment of putative monosaccharide compositions based on the measured mass. sigmaaldrich.com For example, MALDI-TOF MS analysis of NA4 glycan in positive ion mode using 2,5-dihydroxybenzoic acid (DHB) as a matrix reveals a major ion corresponding to its sodium adduct. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even greater depth of information. nih.gov LC separates the complex mixture of glycans or glycopeptides before they enter the mass spectrometer. nih.gov The subsequent MS/MS analysis involves selecting a specific precursor ion, fragmenting it, and analyzing the resulting product ions to deduce structural details. lcms.cz This approach is highly effective for detailed characterization and can confidently identify glycan structures, including minor glycoforms. nih.govlcms.cz

| Technique | Ion Mode | Observed Ion (Example) | Information Gained |

|---|---|---|---|

| MALDI-TOF MS | Positive | [M+Na]⁺ | Molecular weight and putative composition. sigmaaldrich.com |

| LC-MS/MS | Positive/Negative | Precursor ion → Product ions | Composition, sequence, and branching information. nih.govlcms.cz |

Negative-Ion Mode and Tandem Mass Spectrometry for Detailed Elucidation

While positive-ion mode MS is common, negative-ion mode offers distinct advantages for the structural elucidation of N-glycans. nih.govnih.gov Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) in the positive-ion mode typically results in glycosidic bond cleavages (yielding B and Y-ions), which provide sequence and composition information. nih.govacs.org However, these spectra are not always sufficient to clarify the fine details of branched structures. nih.gov

In contrast, negative-ion CID of glycans can generate diagnostic cross-ring cleavage fragments (A and X-ions), providing valuable information about linkage positions. acs.org This is particularly useful for unambiguously elucidating the branched structure of complex N-glycans. nih.gov For example, a negative-ion CID spectrum of a labeled NA4 glycan ([M-H]⁻) reveals specific D and E ions that are derived from the 6-antenna and 3-antenna, respectively, allowing for differentiation. nih.gov The fragmentation patterns in negative-ion mode can reliably determine the presence and location of moieties like fucose and bisecting GlcNAc. mpg.de

| Fragment Ion Type | Cleavage Type | Structural Information Yielded | Relevance to NA4 |

|---|---|---|---|

| D, E ions | Cross-ring | Antennae branching patterns. nih.gov | Allows differentiation of the 3- and 6-antennae. nih.gov |

| A, X ions | Cross-ring | Monosaccharide linkage positions. acs.org | Provides detailed connectivity map of the glycan. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for the de novo structural analysis of glycans, providing detailed information at the atomic level. creative-biolabs.comacs.org Unlike MS, which relies on fragmentation and mass measurement, NMR can determine the stereochemistry of sugars and the anomeric configuration (α or β) of glycosidic linkages in a reliable, non-destructive manner. creative-biolabs.comsigmaaldrich.com

For a compound like NA4, ¹H-NMR is used as a primary method to confirm its identity and assess its purity and structural integrity. qa-bio.com The anomeric protons of each monosaccharide residue resonate in a relatively uncongested region of the ¹H-NMR spectrum, providing a characteristic fingerprint of the glycan. nih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and HMBC, are employed for complete sequencing. nih.gov These experiments establish correlations between protons and carbons within and across glycosidic bonds, allowing for the complete assignment of the primary structure, including sequence, linkage positions, and branching. creative-biolabs.comnih.gov The non-destructive nature of NMR allows the intact sample to be recovered for further analysis by other methods. creative-biolabs.com

Exoglycosidase Array Digestions for Linkage and Sequence Determination

Exoglycosidase digestion is a powerful enzymatic method used to determine the sequence and linkage of monosaccharides in a glycan structure. This technique employs a panel, or array, of highly specific exoglycosidase enzymes that sequentially cleave terminal monosaccharides from the non-reducing end of an oligosaccharide. biopharminternational.com The specificity of these enzymes extends not only to the type of sugar but also to the anomeric configuration (α or β) and the specific glycosidic linkage (e.g., 1-3, 1-4, or 1-6).

The process involves digesting the purified NA4 glycan pool in parallel with a series of individual exoglycosidases. biopharminternational.com The resulting digested products are then analyzed, typically by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence and mass spectrometry (MS) detection. biopharminternational.comresearchgate.net By comparing the chromatographic profiles and mass spectra of the digested samples to the undigested control, the glycan's structure can be systematically pieced together. A shift in retention time (often measured in Glucose Units, or GU) and a corresponding decrease in mass confirms the removal of a specific terminal residue by a specific enzyme. biopharminternational.comoup.com

For a typical NA4 glycan, a digestion array would utilize enzymes such as:

β-galactosidase (BTG): To remove terminal galactose residues.

β-N-acetylhexosaminidase (GUH): To remove terminal N-acetylglucosamine (GlcNAc) residues that become exposed after galactose removal.

α-mannosidases (AMF): To cleave mannose residues from the core structure after the antennae are removed.

This sequential degradation allows for the experimental verification of the entire structure, from the terminal antennae down to the conserved trimannosyl core. biopharminternational.comresearchgate.net

Table 1: Hypothetical Exoglycosidase Digestion Scheme for this compound This interactive table illustrates the sequential digestion process. Click on an enzyme to see its effect on the NA4 glycan.

| Enzyme Applied | Target Monosaccharide and Linkage | Expected Mass Change (Da) | Resulting Structure |

|---|---|---|---|

| Undigested NA4 | N/A | 0 | Tetra-antennary structure with 4 terminal Galactose residues |

| β-Galactosidase (BTG) | Terminal β-Galactose | -162.14 per residue | Asialo, agalacto, tetra-antennary structure (NGA4) exposed |

| β-N-Acetylhexosaminidase (GUH) | Terminal β-GlcNAc | -203.19 per residue | Trimannosyl core with branching GlcNAc exposed |

| α-Mannosidase (AMF) | Terminal α-Mannose | -162.14 per residue | Stepwise removal of mannose residues from the core |

Methodological Challenges in N-Glycan Analysis

Despite advancements in analytical technology, the analysis of N-glycans like NA4 remains a significant challenge. acs.org This is largely due to the inherent complexity of glycosylation, a non-template-driven process that results in a high degree of structural diversity and heterogeneity. acs.orgnih.gov

Isomer Differentiation and Structural Heterogeneity

One of the most significant challenges in glycoanalysis is the differentiation of isomers—molecules that have the same chemical formula and mass but different structural arrangements. researchgate.net For N-glycans, this includes linkage isomers (e.g., Galactose linked β1-3 vs. β1-4) and branching isomers (attachment of an antenna to a different mannose residue). These isomers are often isobaric, meaning they have the identical mass, which makes them indistinguishable by conventional mass spectrometry alone. nih.govub.edu

The tetra-antennary structure of NA4 presents a considerable challenge in this regard. nih.gov While a standard NA4 structure is often depicted, biological samples can contain a heterogeneous mixture of isomers. Resolving these subtle structural differences is crucial, as distinct isomers can have vastly different biological activities. figshare.comacs.org

To overcome this, advanced analytical techniques are required:

Capillary Electrophoresis (CE): This method separates glycans based on their charge-to-size ratio, which can effectively resolve isomers that co-elute in liquid chromatography. figshare.comacs.orgcreative-proteomics.com

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (IM-MS), IMS separates ions based on their size, shape, and charge in the gas phase. This allows for the differentiation of glycan isomers based on their unique three-dimensional structures (collisional cross-section), even when they have the same mass. ub.eduacs.org

Table 2: Differentiating Potential NA4 Isomers This table outlines the challenges and solutions for distinguishing between different isomeric forms of NA4.

| Isomer Type | Description | Analytical Challenge | Key Separation Technique |

|---|---|---|---|

| Linkage Isomerism | Variation in how monosaccharides are linked (e.g., Gal β1-4 GlcNAc vs. Gal β1-3 GlcNAc). | Identical mass; often similar chromatographic behavior. | Exoglycosidase arrays with linkage-specific enzymes; Ion Mobility Spectrometry (IMS). ub.edu |

| Branching/Positional Isomerism | Variation in the attachment point of antennae on the core mannose residues. | Identical mass; very difficult to separate chromatographically. | Tandem MS (MS/MS) fragmentation patterns; Ion Mobility Spectrometry (IMS). researchgate.netacs.org |

| Anomerism | Variation in the stereochemistry at the reducing end (α or β). | Identical mass; can be resolved in high-resolution separations. | Ion Mobility Spectrometry (IMS) can distinguish between anomers. acs.org |

Synthetic and Glycoengineering Strategies for N Glycans

Chemoenzymatic Synthesis of Homogeneous N-Glycans

Chemoenzymatic synthesis combines the strengths of chemical synthesis for creating core scaffolds with the unparalleled regio- and stereoselectivity of enzymes for subsequent extensions and modifications. rsc.orgfrontiersin.org This hybrid approach is a powerful and efficient method for assembling complex N-glycans that are otherwise difficult to produce. frontiersin.org

A foundational strategy in chemoenzymatic synthesis is the modular assembly of N-glycans. rsc.org This approach involves the chemical synthesis of key building blocks or "modules," which can be either monosaccharides or small oligosaccharides. nih.gov These modules are then coupled to form a core N-glycan structure, such as the common Man₃GlcNAc₂ pentasaccharide. rsc.orgfrontiersin.org

Once the core is assembled, it serves as a substrate for enzymatic extension. rsc.org This step leverages a panel of glycosyltransferases to add specific sugar moieties in a precise sequence, elongating the antennae of the core structure. rsc.orgfrontiersin.org For instance, a chemically synthesized core can be extended using various glycosyltransferases, including β-1,4-galactosyltransferases and α-2,3/2,6-sialyltransferases, to build out the complex branches characteristic of structures like NA4. frontiersin.org This method allows for the creation of diverse N-glycan libraries from a limited number of chemically synthesized core structures. frontiersin.orgnih.gov

A key advantage of this modular approach is its flexibility. By designing modules with specific protecting groups, chemists can dictate the order of enzymatic reactions, enabling the controlled, branch-specific construction of highly complex and asymmetric N-glycans. rsc.orgfrontiersin.org

A major hurdle in the chemical synthesis portion of any chemoenzymatic strategy is achieving precise stereocontrol during the formation of glycosidic bonds. nih.gov The synthesis of N-glycans requires the formation of both α- and β-linkages, and controlling the stereochemical outcome of these reactions is critical. nih.govresearchgate.net The formation of 1,2-cis glycosidic linkages, such as the β-mannoside linkage found in the core of all N-glycans and the α-sialic acid residues at the termini, is particularly challenging as it cannot be controlled by neighboring group participation. nih.govresearchgate.netfrontiersin.org

To address this, numerous methodologies have been developed:

Novel Glycosyl Donors: Chemists have created a variety of glycosyl donors, such as trichloroacetimidates (TCAI), thioglycosides, and glycosyl fluorides, each with unique activation systems to optimize yield and stereoselectivity. rsc.orgnih.gov

Remote Group Participation: This strategy involves placing a participating group at a position other than C2 (e.g., C4 or C6) on the sugar ring to influence the stereochemical outcome at the anomeric center. rsc.org

Solvent Effects and Additives: The choice of solvent and the use of specific additives can significantly influence the stereoselectivity of a glycosylation reaction. nih.gov

Convergent Synthesis: In this highly efficient strategy, entire oligosaccharide branches are synthesized separately and then coupled to the core trisaccharide (ManGlcNAc₂) in a single step, which has been used to produce bi-, tri-, and tetra-antennary complex N-glycans. rsc.org

These advancements in chemical glycosylation are crucial for providing the complex, well-defined core structures needed for subsequent enzymatic modifications to generate molecules like the tetra-antennary NA4 glycan. nih.gov

To facilitate the synthesis of asymmetric, multi-antennary N-glycans, researchers have devised innovative strategies like the "Stop and Go" and Core Synthesis/Enzymatic Extension (CSEE) methods. rsc.orgrsc.org

The "Stop and Go" strategy utilizes chemically modified, unnatural sugar residues to temporarily "block" certain antennae from enzymatic extension. rsc.orgacs.org For example, an unnatural sugar that is not recognized by mammalian glycosyltransferases can be installed on one or more branches of a glycan precursor. nih.govacs.org This allows other, unprotected branches to be selectively elongated by enzymes. nih.govacs.org The blocking group can then be chemically or enzymatically removed (the "Go" step), revealing a new terminal residue that can be further modified in a subsequent round of enzymatic synthesis. nih.govacs.org This strategy has been successfully used to convert a bi-antennary structure into complex multi-antennary N-glycans, including tetra-antennary structures found on human T lymphocytes. rsc.orgfrontiersin.org

The Core Synthesis/Enzymatic Extension (CSEE) strategy is a broader framework that emphasizes the rapid generation of N-glycan libraries. rsc.orgnih.govescholarship.org It begins with the chemical synthesis of a panel of core structures, often using orthogonal protecting groups to create asymmetric precursors. nih.gov These cores are then subjected to extension by a suite of robust glycosyltransferases to rapidly produce a large number of diverse and complex N-glycans, including tri- and tetra-antennary structures. rsc.orgnih.gov The CSEE approach has been instrumental in producing libraries of isomers for use in glycan microarrays and for identifying potential disease biomarkers. nih.gov

| Strategy | Description | Key Feature | Application Example |

| Modular Synthesis | Chemical synthesis of core structures from smaller building blocks, followed by enzymatic elongation. rsc.orgnih.gov | Flexibility in design and ability to create diverse structures from common cores. rsc.orgfrontiersin.org | Assembly of various complex-type N-glycans for microarrays. nih.govfrontiersin.org |

| "Stop and Go" | Use of temporary, unnatural blocking sugars to direct enzymatic modifications to specific antennae. rsc.orgnih.gov | Precise, sequential control over the extension of different branches. nih.govacs.org | Synthesis of asymmetric tetra-antennary N-glycans. frontiersin.orgacs.org |

| CSEE | Core Synthesis/Enzymatic Extension; focuses on rapidly building N-glycan libraries from chemically made cores. rsc.orgnih.gov | High-throughput generation of a wide variety of complex N-glycans. rsc.org | Preparation of an N-glycan isomer library for biomarker discovery. nih.govescholarship.org |

The success of chemoenzymatic synthesis is heavily reliant on the availability and specificity of recombinant glycosyltransferases. rsc.orgnih.gov These enzymes are responsible for the precise addition of individual sugar units to the growing glycan chain. rsc.org The final steps in the synthesis of a tetra-sialylated, tetra-antennary N-glycan like NA4 involve the action of specific sialyltransferases.

Recombinant glycosyltransferases used in these synthetic schemes include:

N-acetylglucosaminyltransferases (GnTs): Enzymes like GnT-IV and GnT-V are responsible for creating the third and fourth antennae, respectively, which is the defining feature of tetra-antennary glycans. creative-biolabs.com

β-1,4-Galactosyltransferase (B4GalT): This enzyme adds galactose residues to the terminal GlcNAc residues on each antenna, creating the N-acetyllactosamine (LacNAc) structures that are substrates for sialylation. frontiersin.org

Sialyltransferases (STs): These enzymes transfer sialic acid to the terminal galactose residues. Different sialyltransferases create different linkages; for example, ST6Gal1 creates an α-2,6 linkage, while ST3Gal enzymes create α-2,3 linkages. frontiersin.orgresearchgate.net The specific sialyltransferases used determine the final structure of the sialylated antennae.

The substrate specificity of these enzymes is a critical advantage, allowing for controlled, stepwise construction. acs.org For example, by taking advantage of the specificities of different fucosyltransferases and sialyltransferases, chemists can selectively add fucose and sialic acid residues to different antennae of a chemically synthesized core, generating a wide variety of complex structures. acs.org

Genetic Glycoengineering Approaches

Genetic glycoengineering involves the manipulation of the glycosylation pathways within living cells to control the structures of the N-glycans they produce on recombinant glycoproteins. creative-biolabs.comopenaccessjournals.com This approach aims to create cell lines that can serve as "factories" for producing proteins with desired, homogeneous glycoforms, such as those decorated with tetra-antennary structures.

The primary tools of genetic glycoengineering are gene knockout, knockdown, and overexpression, often facilitated by modern genome-editing technologies like CRISPR/Cas9. creative-biolabs.comnih.gov

Overexpression: To promote the formation of highly branched structures like tetra-antennary N-glycans, the genes encoding the branching enzymes N-acetylglucosaminyltransferase IV (GnT-IV) and N-acetylglucosaminyltransferase V (GnT-V) can be overexpressed. creative-biolabs.com Studies in Chinese hamster ovary (CHO) cells have shown that combined overexpression of GnT-IV and GnT-V leads to a significant increase in tetra-antennary structures on glycoproteins. creative-biolabs.commdpi.com Similarly, overexpressing sialyltransferases (e.g., ST6Gal1 or ST3GalIV) and galactosyltransferases can enhance the terminal sialylation of these branches. creative-biolabs.comresearchgate.net

Knockout/Knockdown: Conversely, knocking out or knocking down genes can simplify glycan profiles and eliminate undesired structures. For example, to produce antibodies with enhanced effector function, the FUT8 gene, which is responsible for core fucosylation, is often knocked out. creative-biolabs.comnih.gov In the context of producing specific branched structures, one could knock out competing enzymes. A combinatorial knockout of multiple glycosyltransferase genes in CHO cells has been used to deconstruct the N-glycosylation pathway, allowing for the rational design of cells that produce more homogeneous glycans. nih.gov For instance, the triple knockout of mgat4A, mgat4B, and mgat5 (B1575096) in CHO cells eliminates the capacity to form tri- and tetra-antennary N-glycans, resulting in homogeneous bi-antennary structures. google.com

By combining these approaches, cell lines can be extensively engineered. For example, researchers have created glyco-engineered Nicotiana benthamiana plants by knocking out plant-specific glycosyltransferases and co-expressing human GnT-III, GnT-IV, and GnT-V. nih.gov This strategy resulted in the efficient production of recombinant proteins carrying highly uniform, human-type bisected tetra-antennary complex N-glycans. nih.gov This demonstrates the power of genetic manipulation to rationally design and reconstruct N-glycosylation pathways to produce specific, complex target structures. google.comnih.gov

| Genetic Modification | Target Gene Example | Goal | Outcome |

| Overexpression | GnT-IV and GnT-V | Increase branching | Enhanced generation of tri- and tetra-antennary N-glycans. creative-biolabs.commdpi.com |

| Overexpression | ST6Gal1 (Sialyltransferase) | Increase sialylation | Higher percentage of terminally α-2,6-sialylated glycans. creative-biolabs.com |

| Knockout | FUT8 (Core Fucosyltransferase) | Eliminate core fucose | Production of afucosylated antibodies with enhanced ADCC activity. nih.gov |

| Combinatorial Knockout | mgat4A/4B/5 | Eliminate higher branching | Production of homogeneous bi-antennary N-glycans. google.com |

| Knockdown (RNAi) | GalT4 (Galactosyltransferase) | Increase branching (by reducing competition) | Substantial increase in tri- and tetra-antennary structures on hCG. biologists.com |

Manipulation of N-Glycan Branching, Sialylation, and Fucosylation Pathways

The complexity of N-glycans, such as the tetraantennary NA4, arises from the coordinated action of numerous glycosyltransferases in the Golgi apparatus. Glycoengineering strategies aim to control this process by manipulating the expression and activity of these enzymes.

N-Glycan Branching: The branching of N-glycans is a key determinant of their structure and function. The formation of bi-, tri-, and tetra-antennary structures is controlled by a series of N-acetylglucosaminyltransferases (GnTs). creative-biolabs.com For instance, the overexpression of GnT-IV and GnT-V in Chinese hamster ovary (CHO) cells has been shown to increase the proportion of tri- and tetra-antennary glycans on recombinant proteins like interferon-γ and erythropoietin (EPO). mdpi.com Conversely, knocking down enzymes that compete for substrates can also enhance branching. For example, reducing the activity of galactosyltransferase 4 (GalT4) can lead to a significant increase in tri- and tetra-antennary N-glycan structures.

Sialylation: The terminal sialylation of N-glycans is crucial for the serum half-life and biological activity of many glycoproteins. nih.gov This process is mediated by sialyltransferases (STs). Glycoengineering efforts often focus on increasing α-2,6 sialylation, which can be achieved by overexpressing the enzyme ST6Gal-I in expression systems like CHO cells. creative-biolabs.com Introducing the ST6Gal-I gene into cells that naturally lack it can lead to the production of N-glycans with terminal α-2,6 sialic acids. creative-biolabs.com

Fucosylation: Fucosylation, the addition of fucose residues, can significantly impact the biological activity of glycoproteins, particularly antibodies. Core fucosylation, catalyzed by fucosyltransferase 8 (FUT8), is a common target for manipulation. Knocking out the FUT8 gene is a widely used strategy to produce afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). creative-biolabs.com Other approaches to control fucosylation include disrupting the GDP-fucose synthesis pathway or overexpressing enzymes like GnT-III, which adds a bisecting GlcNAc that can inhibit core fucosylation. creative-biolabs.com

Detailed research findings on the manipulation of these pathways have demonstrated the feasibility of producing glycoproteins with more homogeneous and desired glycan profiles. For example, a combination of five gene knockouts and the knock-in of St6gal1 in CHO cells resulted in the production of EPO with highly homogeneous biantennary N-glycans capped with α-2,6-linked sialic acid. nih.gov

| Enzyme Target | Engineering Strategy | Desired Outcome on N-Glycan Structure |

| GnT-IV, GnT-V | Overexpression | Increased tri- and tetra-antennary branching |

| GalT4 | Knockdown | Increased tri- and tetra-antennary structures |

| ST6Gal-I | Knock-in/Overexpression | Increased α-2,6 sialylation |

| FUT8 | Knockout | Reduced or eliminated core fucosylation |

| GnT-III | Overexpression | Addition of bisecting GlcNAc, inhibition of core fucosylation |

Utilization of Advanced Gene Editing Tools (e.g., CRISPR/Cas9)

The advent of precise gene-editing tools like CRISPR/Cas9 has revolutionized glycoengineering. pnas.org This technology allows for the targeted knockout, knock-in, or modification of genes encoding glycosyltransferases and other enzymes involved in the glycosylation pathway with high efficiency and specificity. plos.org

CRISPR/Cas9 has been successfully used to engineer CHO cells, a common host for producing therapeutic proteins, to control N-glycosylation. For example, by targeting and knocking out the FUT8 gene, researchers have created cell lines that produce fully afucosylated monoclonal antibodies. oup.com Similarly, targeting β-1,4-galactosyltransferases (β-1,4GalT) using a multiplexed CRISPR/Cas9 approach has enabled the production of recombinant proteins with agalactosylated (G0) N-glycans. sci-hub.se

This powerful tool has also been applied in other expression systems, such as insect cells and plants, to "humanize" their glycosylation pathways. pnas.orgboku.ac.at For instance, CRISPR/Cas9 has been used to knock out genes responsible for plant-specific N-glycan modifications, such as β-1,2-xylose and core α-1,3-fucose, which can be immunogenic in humans. escholarship.org By combining gene knockouts with the knock-in of human glycosyltransferase genes, it is possible to create production systems that generate glycoproteins with more human-like and homogeneous N-glycans. oup.com The precision of CRISPR/Cas9 makes it an invaluable tool for creating custom cell lines designed to produce specific glycoforms, including complex structures like the NA4 N-glycan.

| Gene Editing Target | Organism/Cell Line | Outcome |

| FUT8 | CHO cells | Production of afucosylated antibodies |

| β-1,4-galactosyltransferases | CHO cells | Production of proteins with G0-N-glycans |

| β-1,2-xylosyltransferase and α-1,3-fucosyltransferase | Nicotiana benthamiana | Elimination of plant-specific N-glycans |

| MGAT1 | CHO cells | Production of proteins with oligomannose-type glycans |

Metabolic Glycoengineering for Modulating Glycan Structures

Metabolic glycoengineering is a powerful strategy that involves the introduction of unnatural, modified monosaccharide analogs into cellular glycosylation pathways. nih.gov The cellular machinery for glycan biosynthesis often exhibits a degree of promiscuity, allowing it to process these analogs and incorporate them into growing glycan chains. This approach enables the modification of cell surface glycans with structures that can alter their biological properties or introduce chemical handles for further modification.

A key area of focus for metabolic glycoengineering is the sialic acid biosynthesis pathway. nih.gov By feeding cells unnatural precursors of N-acetylmannosamine (ManNAc), such as N-propanoylmannosamine (ManNProp), it is possible to replace the natural N-acetylneuraminic acid (Neu5Ac) with its modified counterpart, N-propanoylneuraminic acid, on cell surface glycoconjugates. nih.govresearchgate.net This has been shown to alter the N-glycan profile, for instance, by increasing the presence of multiply fucosylated N-glycans. nih.gov

Metabolic glycoengineering can also be used to introduce chemically reactive groups, such as azides or alkynes, into glycans. These "chemical handles" can then be used for bioorthogonal ligation reactions to attach probes, drugs, or other molecules to the cell surface. This strategy provides a versatile tool for studying glycan function and for developing novel therapeutic and diagnostic applications.

Total Chemical Synthesis of Glycoproteins

While glycoengineering of cellular systems offers powerful ways to control glycosylation, the total chemical synthesis of glycoproteins provides the ultimate control over producing a completely homogeneous product with a precisely defined glycan structure at a specific site. nih.gov This approach is particularly valuable for fundamental research into the structure-function relationships of glycoproteins.

The synthesis of complex N-glycans and their subsequent ligation to a polypeptide backbone is a formidable challenge. However, significant advances in chemical synthesis methodologies have made the total synthesis of even complex glycoproteins achievable. Strategies often involve the synthesis of glycopeptide fragments, which are then assembled into the full-length glycoprotein (B1211001) using techniques like native chemical ligation (NCL). nih.gov

A landmark achievement in this field was the total chemical synthesis of a glycoform of the chemokine monocyte chemotactic protein-3 (MCP-3) carrying a complex-type N-glycan. nih.gov More recently, the total chemical synthesis of a full-length erythropoietin (EPO) glycoform bearing a sialylated bi-antennary complex N-glycan has been reported. nih.gov These accomplishments demonstrate the power of chemical synthesis to produce homogeneous glycoproteins that are inaccessible through biological production methods. The development of more efficient and convergent synthetic strategies, such as the "chemical glycan insertion strategy," continues to advance the field, making the synthesis of complex glycoproteins increasingly feasible. glycoforum.gr.jp

N Glycans in Disease Mechanisms and Pathophysiology

Aberrant N-Glycosylation Patterns as Correlates of Disease Progression